molecular formula C20H22FNO4S B14993941 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-fluorobenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-fluorobenzyl)benzamide

Cat. No.: B14993941
M. Wt: 391.5 g/mol
InChI Key: QISGBLYAXQKSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]BENZAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]BENZAMIDE involves multiple steps, including the formation of the thiolane ring and the subsequent attachment of the ethoxy and fluorophenylmethyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
  • 2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22FNO4S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(3-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C20H22FNO4S/c1-2-26-19-8-6-16(7-9-19)20(23)22(18-10-11-27(24,25)14-18)13-15-4-3-5-17(21)12-15/h3-9,12,18H,2,10-11,13-14H2,1H3

InChI Key

QISGBLYAXQKSCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.